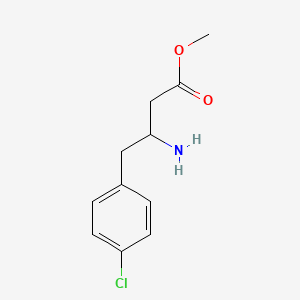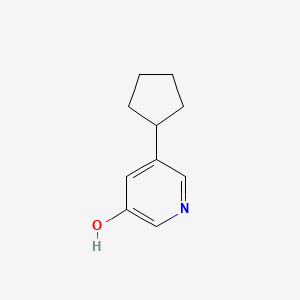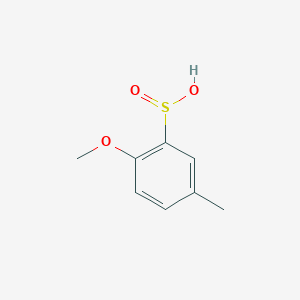![molecular formula C12H12BrNS B13237175 Benzyl[(4-bromothiophen-3-yl)methyl]amine](/img/structure/B13237175.png)
Benzyl[(4-bromothiophen-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[(4-bromothiophen-3-yl)methyl]amine is an organic compound with the molecular formula C12H12BrNS and a molecular weight of 282.20 g/mol . This compound features a benzyl group attached to a thiophene ring substituted with a bromine atom at the 4-position and a methylamine group at the 3-position. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[(4-bromothiophen-3-yl)methyl]amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Benzyl Bromide: Benzyl alcohol is converted to benzyl bromide using hydrobromic acid or phosphorus tribromide.
Coupling Reaction: The brominated thiophene is then coupled with benzyl bromide in the presence of a base such as potassium carbonate to form the intermediate compound.
Amination: The intermediate is then reacted with methylamine to yield this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl[(4-bromothiophen-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophenes.
Applications De Recherche Scientifique
Benzyl[(4-bromothiophen-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl[(4-bromothiophen-3-yl)methyl]amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl[(4-chlorothiophen-3-yl)methyl]amine
- Benzyl[(4-fluorothiophen-3-yl)methyl]amine
- Benzyl[(4-iodothiophen-3-yl)methyl]amine
Uniqueness
Benzyl[(4-bromothiophen-3-yl)methyl]amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are distinct from those of other halogens.
Propriétés
Formule moléculaire |
C12H12BrNS |
|---|---|
Poids moléculaire |
282.20 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H12BrNS/c13-12-9-15-8-11(12)7-14-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 |
Clé InChI |
LGSUCPUGJVGECI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC2=CSC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydrazino-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B13237093.png)
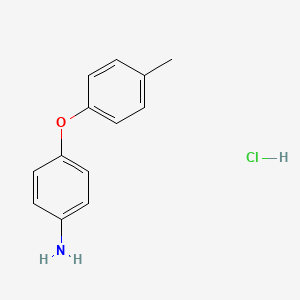
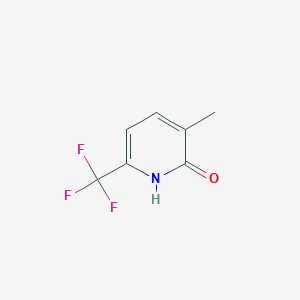
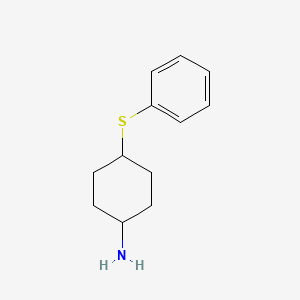
![2-[(2,2-Dimethylpropyl)amino]acetic acid](/img/structure/B13237109.png)
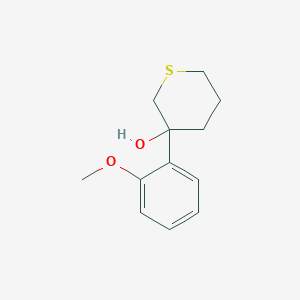
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)

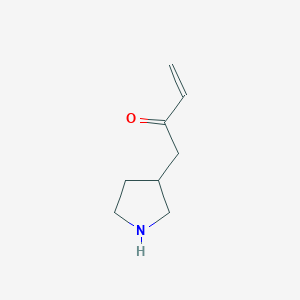
![2,7-Diazaspiro[4.5]decan-6-one](/img/structure/B13237127.png)
